molecular formula C7H10O2 B14717609 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one CAS No. 22936-96-5

4,6-dimethyl-3,6-dihydro-2H-pyran-2-one

Cat. No.: B14717609
CAS No.: 22936-96-5
M. Wt: 126.15 g/mol
InChI Key: HIBSYTHECFYQMW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one (CAS: 17372-52-0) is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol . Structurally, it features a partially saturated pyran-2-one ring with methyl substituents at positions 4 and 6 and a double bond between C3 and C6 (3,6-dihydro configuration). The compound is a colorless liquid with a fruity odor, making it relevant in flavor and fragrance industries. It is synthesized via Claisen condensation of β-keto esters, a method noted for producing structurally diverse lactones .

Properties

CAS No.

22936-96-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2,4-dimethyl-2,5-dihydropyran-6-one

InChI

InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,6H,4H2,1-2H3

InChI Key

HIBSYTHECFYQMW-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CC(=O)O1)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common synthetic route involves the reaction of sorbic acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the ring. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic carbon atoms are susceptible to nucleophilic attack, leading to the formation of various reaction intermediates . These intermediates can then undergo further transformations, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one and its analogues:

Compound Name Substituents Dihydro Positions Molecular Formula Source/Synthesis Key Properties/Activities
This compound 4,6-dimethyl 3,6 C₇H₁₀O₂ Claisen condensation Fruity odor; synthetic intermediate
4-Methyl-5,6-dihydro-2H-pyran-2-one 4-methyl 5,6 C₆H₈O₂ Fungal metabolites Antioxidant, antimicrobial
5,6-Dihydro-2H-pyran-2-one None 5,6 C₅H₆O₂ Pd-catalyzed synthesis Volatile compound
6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one Complex side chain 5,6 C₁₃H₂₀O₃ Streptomyces fungicidicus Antifungal (IC₅₀: 30.6 µg/mL)
4,6-Diphenyl-2H-pyran-2-one 4,6-diphenyl N/A (fully aromatic) C₁₇H₁₂O₂ Synthetic Photocatalyst precursor
Key Observations:

Substituent Effects: Methyl groups at positions 4 and 6 in the target compound enhance hydrophobicity compared to non-methylated analogues like 5,6-dihydro-2H-pyran-2-one. This influences volatility and solubility . 4-Methyl-5,6-dihydro-2H-pyran-2-one (C₆H₈O₂), isolated from fungi such as Aspergillus sydowii and Penicillium steckii, demonstrates antimicrobial activity, likely due to its electron-withdrawing lactone moiety and methyl group .

Fully aromatic derivatives like 4,6-diphenyl-2H-pyran-2-one lack ring saturation, favoring applications in photochemistry due to extended π-conjugation .

Biological Activity :

  • The side chain in 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one significantly boosts antifungal efficacy against Alternaria solani (IC₅₀: 30.6 µg/mL), highlighting the role of functional groups in bioactivity .
  • In contrast, the target compound’s simpler structure may limit direct antimicrobial action but could serve as a precursor for bioactive derivatives.

Physicochemical Properties

  • Volatility: The target compound’s fruity odor contrasts with the less pronounced scent of non-methylated analogues, making it valuable in flavor chemistry .
  • Stability : The 3,6-dihydro configuration may confer greater thermal stability compared to 5,6-dihydro isomers due to conjugated double bonds.

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